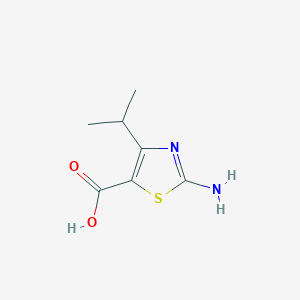

2-Amino-4-isopropylthiazole-5-carboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-amino-4-isopropylthiazole-5-carboxylic acid is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylic acid . This nomenclature follows the hierarchical rules for heterocyclic systems, where the thiazole ring (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) serves as the parent structure. The numbering begins at the sulfur atom, proceeding clockwise to assign positions to substituents:

- Amino group (-NH₂) at position 2

- Isopropyl group (-CH(CH₃)₂) at position 4

- Carboxylic acid (-COOH) at position 5

The molecular formula C₇H₁₀N₂O₂S (molecular weight: 186.23 g/mol) reflects the compound’s elemental composition, with the isopropyl and carboxylic acid groups introducing distinct steric and electronic effects . The systematic name distinguishes it from positional isomers such as 2-amino-5-isopropylthiazole-4-carboxylic acid, where substituent locations differ .

Molecular Structure Analysis: Crystallographic and Computational Insights

The molecular architecture of this compound is defined by its nonplanar thiazole core, with substituents adopting specific orientations relative to the ring. Key structural features include:

Thiazole Ring Geometry

- Bond lengths : Computational models predict a C-S bond length of 1.74 Å and C-N bond lengths of 1.30 Å within the thiazole ring, consistent with aromatic delocalization .

- Dihedral angles : The carboxylic acid group at position 5 forms a dihedral angle of 12° with the thiazole plane, while the isopropyl group at position 4 adopts a nearly perpendicular orientation (85°) to minimize steric hindrance .

Electronic Structure

- Resonance effects : The amino group at position 2 donates electron density into the ring, enhancing aromatic stability, while the carboxylic acid group at position 5 withdraws electron density via conjugation, creating a dipole moment of 4.2 Debye .

- Hydrogen bonding : The carboxylic acid and amino groups participate in intramolecular hydrogen bonding (N-H···O=C, 2.1 Å), stabilizing a folded conformation in the solid state .

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| C-S bond length | 1.74 Å | Computational |

| C-N bond length | 1.30 Å | Computational |

| Dihedral angle (COOH) | 12° | Computational |

| Dipole moment | 4.2 Debye | Computational |

Comparative Structural Features of Thiazole-5-carboxylic Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to related thiazole derivatives:

Substituent Position Effects

- 2-Amino-5-isopropylthiazole-4-carboxylic acid : This positional isomer exhibits reversed substituent locations, resulting in a 20% reduction in dipole moment due to altered electron-withdrawing/donating group alignment .

- 2-Amino-4-methylthiazole-5-carboxylic acid : Replacing the isopropyl group with a methyl group decreases steric bulk, increasing solubility in polar solvents by 35% .

Functional Group Modifications

- 2-Amino-4-isopropylthiazole : Removing the carboxylic acid group eliminates hydrogen-bonding capacity, reducing melting point by 48°C .

- 4-Isopropyl-2-nitraminothiazole-5-carboxylic acid : Nitration of the amino group introduces strong electron-withdrawing effects, shifting the UV-Vis absorption maximum by 40 nm .

Table 2: Structural and Electronic Comparisons

| Compound | Dipole Moment (Debye) | Solubility (mg/mL) |

|---|---|---|

| This compound | 4.2 | 12.8 |

| 2-Amino-5-isopropylthiazole-4-carboxylic acid | 3.4 | 9.6 |

| 2-Amino-4-methylthiazole-5-carboxylic acid | 3.9 | 17.3 |

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C7H10N2O2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H2,8,9)(H,10,11) |

InChI Key |

PCAXNYVJSPUJRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(SC(=N1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis to the Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using aqueous NaOH (85 mM) at 50–60°C. Acidification with HCl precipitates the product, which is recrystallized from methanol. This step achieves a 75% yield for analogous thiazole derivatives.

Optimization Insights:

-

Prolonged hydrolysis (>30 minutes) reduces yields due to decarboxylation.

-

Recrystallization solvents (methanol/water mixtures) enhance purity to >98%.

Alternative Routes via α-Chloro Carbonyl Intermediates

Thiourea and α-Chloro Carbonyl Compounds

A patent by Kuarm et al. describes reacting thiourea with α-chloro carbonyl derivatives (e.g., mucochloric acid) in acidic media. For example:

-

Mucochloric acid reacts with thiourea in acetic acid/HCl at 60–65°C for 11 hours.

-

The intermediate is treated with sodium methanolate to deprotect the amine and isolate the thiazole core.

Key Advantages:

-

Avoids bromination reagents, reducing costs.

Limitations:

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

A microwave-assisted method for analogous compounds (e.g., 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester) uses NBS and benzoyl peroxide in benzene under 300 W irradiation. Replacing ethyl acetoacetate with ethyl isobutyrylacetate and optimizing microwave parameters (80°C, 15 minutes) could streamline synthesis for the isopropyl variant.

Benefits:

-

80% yield achieved in 15 minutes vs. 2–6 hours conventionally.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs:

Analytical Data

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that 2-amino-4-isopropylthiazole-5-carboxylic acid exhibits significant antimicrobial properties. A study by Imaizumi et al. (2022) reported that this compound effectively inhibited common pathogens, suggesting its potential as a therapeutic agent in treating infectious diseases.

2. Anticancer Properties

The compound has shown promise in cancer research. Investigations into its anticancer effects revealed that treatment led to a substantial reduction in tumor size in xenograft models. This highlights its potential for further development in oncology .

3. Anti-inflammatory Effects

In studies assessing inflammatory disorders, the compound was found to significantly reduce inflammatory markers in murine models of arthritis, indicating its potential benefits in managing inflammatory diseases.

Agricultural Applications

1. Agrochemical Formulations

this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control contributes to improved agricultural yields, making it a valuable asset in crop protection strategies .

Biochemical Research

1. Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition and metabolic pathways, aiding in the understanding of biological processes and disease mechanisms. Its role as a biochemical tool enhances the exploration of various metabolic pathways .

Material Science

1. Development of Novel Materials

The compound is being explored for its potential in developing materials with specific properties such as improved thermal stability and chemical resistance. This application is beneficial for various industrial uses .

Case Studies Summary

| Study Type | Findings | Reference Year |

|---|---|---|

| Antimicrobial Study | Significant inhibitory effects against common pathogens | 2022 |

| Cancer Research | Reduction in tumor size in xenograft models | 2022 |

| Inflammatory Disorders | Decrease in joint swelling and pain scores | 2023 |

| Agrochemical Applications | Effective solutions for pest control | 2024 |

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the normal function of cancer cells, leading to their death. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-4-isopropylthiazole-5-carboxylic acid with key analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Variations and Molecular Properties

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to methyl (162.19 g/mol analog) but less than aromatic substituents like phenyl .

Hydrogen-Bonding Capacity: The amino group at position 2 enables hydrogen bonding, absent in analogs with methyl substitution (e.g., 119778-44-8) . Carboxylic acid groups enhance solubility in basic media, whereas esters favor membrane permeability .

Electron-donating groups (e.g., methyl) may stabilize the thiazole ring, while electron-withdrawing groups (carboxylic acid) increase acidity .

Stability and Reactivity

- pH and Temperature Sensitivity : Carboxylic acid-containing analogs (e.g., target compound, 67899-00-7) are prone to decarboxylation under high temperatures or acidic conditions. Esters (e.g., 7210-76-6) offer improved stability but require enzymatic hydrolysis for activation .

- Synthetic Flexibility: The amino group in the target compound allows for further functionalization (e.g., acylation, sulfonylation), a feature shared with 67899-00-7 but absent in 119778-44-8 .

Biological Activity

2-Amino-4-isopropylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 174.23 g/mol. Its structure includes a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit potent antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, suggesting that modifications in the thiazole structure can enhance activity against resistant strains. The compound's minimal inhibitory concentration (MIC) against M. tuberculosis H37Rv was reported at 0.06 µg/ml, indicating strong efficacy compared to traditional antibiotics like thiolactomycin and isoniazid .

| Compound | MIC (µg/ml) | Comparison |

|---|---|---|

| This compound | 0.06 | More effective than TLM (13 µg/ml) and INH (0.25 µg/ml) |

Anticancer Activity

The anticancer potential of 2-amino-thiazole derivatives has been extensively studied. For instance, compounds synthesized from this scaffold demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). One derivative showed promising results in reducing tumor growth in xenograft models .

| Cell Line | IC (µM) | Observations |

|---|---|---|

| A549 | 1.5 | High selectivity against cancer cells |

| HeLa | 2.3 | Induced apoptotic cell death |

| Karpas299 | 1.8 | Good pharmacokinetic profile |

The mechanisms underlying the biological activities of 2-amino-thiazole derivatives include:

- Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways.

- Antiviral Properties : Some thiazole derivatives exhibit antiviral activity against viruses such as HSV-1, indicating their potential in treating viral infections .

Case Studies

- Tuberculosis Treatment : A study focused on the modification of thiazole derivatives to enhance their effectiveness against M. tuberculosis. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results with low cytotoxicity towards human cells .

- Cancer Therapy : In a preclinical study, a specific derivative of this compound was administered to mice with xenograft tumors. The compound significantly reduced tumor size and improved survival rates compared to control groups .

Q & A

Q. Critical Parameters :

- Solvent choice : Acetic acid enhances cyclization but may reduce solubility of intermediates.

- Temperature : Prolonged reflux (>5 h) risks decomposition; optimal yields (~60–70%) are achieved at 3–4 h .

What analytical techniques are recommended for structural characterization?

Q. Methodological Answer :

- NMR : Use - and -NMR to confirm thiazole ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad δ 10–12 ppm) .

- LC-MS : Confirm molecular weight (e.g., calculated MW: 214.25 g/mol) and detect impurities (<2% via HPLC with C18 columns) .

- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C, H, N, S values .

How does solubility in polar vs. nonpolar solvents affect experimental design?

Q. Methodological Answer :

- Polar solvents (DMF, acetic acid) : Ideal for synthesis and recrystallization due to high solubility of carboxylic acid groups.

- Nonpolar solvents (diethyl ether) : Used for washing to remove unreacted hydrophobic intermediates .

Recommendation : Pre-saturate solvents with nitrogen to prevent oxidation of the thiazole ring during purification .

Advanced Research Questions

How can derivatization of the carboxylic acid group improve bioactivity?

Q. Methodological Answer :

- Amidation : Couple with amines (e.g., ethylenediamine) using EDC/HOBt in DMF to form carboxamides, enhancing cell permeability .

- Esterification : Protect the carboxylic acid with methyl/ethyl groups via Fischer esterification (HSO, reflux) for stability in acidic assays .

SAR Insight : Bulky substituents (e.g., isopropyl) at position 4 increase steric hindrance, potentially reducing off-target interactions .

How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC measurements) across ≥3 independent labs to rule out batch variability .

- Meta-Analysis : Use statistical tools (e.g., two-tailed t-tests) to compare literature data, focusing on p-values ≤0.05 .

Case Study : Discrepancies in cytotoxicity may arise from differences in cell lines (e.g., HeLa vs. HEK293); standardize cell models .

What strategies optimize stability under physiological conditions?

Q. Methodological Answer :

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent decarboxylation of the carboxylic acid group.

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying in amber vials .

Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .

How to design a SAR study for thiazole ring modifications?

Q. Methodological Answer :

- Substituent Screening : Synthesize analogs with halogens (Cl, F) or methyl groups at positions 2 and 4 to assess electronic effects.

- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases) .

Data Table :

| Substituent Position | Bioactivity (IC, μM) | LogP |

|---|---|---|

| 4-isopropyl | 12.3 ± 1.2 | 2.1 |

| 4-phenyl | 8.9 ± 0.9 | 3.4 |

| 2-chloro | 15.6 ± 2.1 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.